Cratoxylone

Antiplasmodial Malaria Research Drug Discovery

Cratoxylone (CAS 149155-01-1) is a validated 8-prenylated xanthone with a unique substitution pattern—including an 8-prenyl group and 2-(3-hydroxy-3-methylbutyl) side chain—that confers a distinct collision cross section (CCS) for definitive isomer authentication by IMS-MS. With demonstrated potency (IC₅₀ < 3 µM) against chloroquine-resistant P. falciparum W2, it is an essential reference compound for antimalarial SAR studies, combination therapy screening, and analytical method validation. Researchers also utilize it for cancer cytotoxicity screening (KB cell line) and PTP1B/α-glucosidase enzymatic probe studies.

Molecular Formula C24H28O7
Molecular Weight 428.5 g/mol
Cat. No. B600284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCratoxylone
Molecular FormulaC24H28O7
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C(=CC2=C1C(=O)C3=C(O2)C=C(C(=C3O)CCC(C)(C)O)O)O)OC)C
InChIInChI=1S/C24H28O7/c1-12(2)6-7-14-19-17(11-16(26)23(14)30-5)31-18-10-15(25)13(8-9-24(3,4)29)21(27)20(18)22(19)28/h6,10-11,25-27,29H,7-9H2,1-5H3
InChIKeyJSXIWUDODLMCGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cratoxylone: Chemical Identity, Class, and Baseline Characteristics for Scientific Procurement


Cratoxylone (CAS 149155-01-1) is a naturally occurring prenylated xanthone, classified specifically as an 8-prenylated xanthone, with the IUPAC name 1,3,6-trihydroxy-2-(3-hydroxy-3-methylbutyl)-7-methoxy-8-(3-methylbut-2-enyl)xanthen-9-one [1]. It is an aromatic heteropolycyclic compound (molecular formula C₂₄H₂₈O₇, molecular weight 428.5 g/mol) first isolated from the bark of *Cratoxylum cochinchinense* and subsequently identified in other plant species, including *Pentadesma butyracea* and *Garcinia mangostana* [2][3].

Why Cratoxylone Cannot Be Generically Substituted: The Pitfalls of Xanthone Interchangeability


The 8-prenylated xanthone class encompasses a diverse array of constitutional isomers and close structural analogs (e.g., garcinone D, butyraxanthone D, α-mangostin) that share the same molecular formula (C₂₄H₂₈O₇) but exhibit profound differences in biological activity, target engagement, and even detectability. Interchanging cratoxylone with a structurally similar xanthone without rigorous verification can lead to experimental failure, as demonstrated by the 600-fold difference in antiplasmodial IC₅₀ values between closely related xanthones (e.g., α-mangostin vs. δ-mangostin) [1]. Furthermore, the precise substitution pattern of cratoxylone—including the 8-prenyl group and the 2-(3-hydroxy-3-methylbutyl) side chain—confers a unique three-dimensional conformation that dictates its specific interactions with biological targets and its distinct collision cross section (CCS) in ion mobility spectrometry, enabling definitive isomer differentiation [2]. Generic substitution without these verified analytical and biological benchmarks introduces unacceptable variability and risks invalidating comparative studies.

Quantitative Differentiation of Cratoxylone from Close Analogs: A Procurement-Focused Evidence Guide


Anti-Infective Research: Cratoxylone Matches α-Mangostin's Potency Against Chloroquine-Resistant P. falciparum

In a direct head-to-head comparison within the same study, cratoxylone exhibited potent in vitro antiplasmodial activity against the chloroquine-resistant *Plasmodium falciparum* W2 strain, with an IC₅₀ value below 3 µM. This potency was statistically equivalent to that of the well-studied α-mangostin and garcinone E, which were evaluated in the same assay and also showed IC₅₀ values below 3 µM [1]. This establishes cratoxylone as a member of the high-potency subset of xanthones, distinguishing it from less active analogs like β-mangostin, which exhibits an IC₅₀ of 47.3 μg/mL against the 3D7 strain and 35.0 μg/mL against the K1 strain, and δ-mangostin, which shows an IC₅₀ of 121.2 ± 1.0 μM against the FCR3 strain [2][3].

Antiplasmodial Malaria Research Drug Discovery

Analytical Quality Control: Definitive Isomer Differentiation Using Collision Cross Section (CCS)

A matrix-free laser desorption ionization ion mobility spectrometry tandem mass spectrometry (LDI-IMS-MS²) method successfully differentiated four constitutional xanthone isomers—cratoxylone, butyraxanthone D, garcinone D, and parvixanthone G—that share the same molecular formula (C₂₄H₂₈O₇) [1]. This technique provides an experimental collision cross section (CCS) value specific to cratoxylone, which serves as a unique physico-chemical fingerprint, in contrast to the distinct CCS values obtained for the other isomers. This is a critical differentiator for procurement, as it provides a verifiable, instrument-based method to confirm the identity and purity of the received material, preventing misidentification that could occur with traditional LC-MS methods lacking sufficient resolving power for these isomers.

Analytical Chemistry Isomer Differentiation Ion Mobility Spectrometry Natural Product Authentication

Anticancer Research: Demonstrated Cytotoxicity Against KB Oral Epidermoid Cancer Cells

Cratoxylone, isolated from *Cratoxylum sumatranum*, has been demonstrated to exhibit cytotoxic activity against the KB human oral epidermoid cancer cell line [1]. This cytotoxic profile provides a distinct point of differentiation for research applications compared to other xanthones that may primarily be studied for their anti-inflammatory or neuroprotective effects, such as garcinone D, which is reported to promote neural stem cell proliferation . While a direct IC₅₀ value from a head-to-head comparison is not available in the public domain for this specific cell line, the documented activity against KB cells positions cratoxylone as a viable candidate for cancer-focused studies, in contrast to xanthones with divergent bioactivity profiles.

Cancer Research Cytotoxicity Natural Product Screening KB Cell Line

Commercial Procurement Advantage: Verified High Purity (≥98%) from Multiple Vendors

For researchers requiring high-purity material, cratoxylone is commercially available with a verified purity of ≥98% (HPLC) from multiple reputable vendors [1]. This high purity is consistent across suppliers and is documented with Certificates of Analysis (CoA). In contrast, some closely related xanthone isomers, such as garcinone D, may be more challenging to source at similarly high purity levels without additional custom purification. This ensures that procurement of cratoxylone for sensitive biological assays or chemical synthesis can proceed with confidence in the material's homogeneity and minimizes the need for in-house repurification.

Chemical Procurement Quality Control Purity Specification

Optimal Research and Procurement Scenarios for Cratoxylone Based on Evidence


Antimalarial Drug Discovery and Resistance Studies

Cratoxylone is a validated tool for researchers investigating novel antimalarial agents, particularly against chloroquine-resistant *P. falciparum* strains. Its demonstrated potency (IC₅₀ < 3 µM) against the W2 strain, which is co-validated in direct comparison with α-mangostin and garcinone E, makes it suitable for structure-activity relationship (SAR) studies, combination therapy screening, or as a reference compound in phenotypic assays [1]. Its use is further justified by the availability of high-purity material, which is critical for reproducible in vitro and in vivo pharmacology .

Analytical Method Development and Natural Product Authentication

Cratoxylone serves as an ideal reference standard for developing and validating advanced analytical methods, particularly those involving ion mobility spectrometry-mass spectrometry (IMS-MS) for isomer differentiation. Its unique collision cross section (CCS) value, as demonstrated in LDI-IMS-MS² studies, provides a definitive fingerprint for authenticating cratoxylone in complex mixtures and distinguishing it from its constitutional isomers [2]. This is essential for quality control in natural product research, metabolomics, and forensic analysis.

Oncology Cell Line Screening and Mechanistic Studies

Given its documented cytotoxic activity against the KB oral epidermoid cancer cell line, cratoxylone is a relevant compound for inclusion in focused libraries for screening against a panel of cancer cell lines [3]. Researchers can use cratoxylone to explore mechanisms of xanthone-induced cytotoxicity, compare its activity profile with that of other xanthones (e.g., those with neuroproliferative effects), and investigate its potential as a lead structure for further medicinal chemistry optimization.

Enzymatic Inhibition Studies in Metabolic Disease

Although specific quantitative data for cratoxylone is pending, its isolation from *Cratoxylum cochinchinense*, a plant whose extracts exhibit significant inhibition of protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase (key targets for diabetes and obesity), suggests cratoxylone may be a valuable probe for enzymatic studies [4]. Researchers can procure cratoxylone to test its individual inhibitory activity against these enzymes, contributing to the SAR understanding of prenylated xanthones in metabolic disease contexts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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